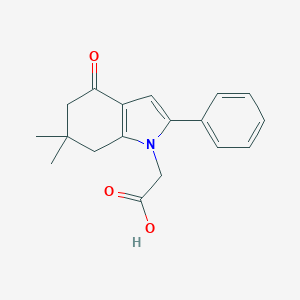

(6,6-Dimethyl-4-oxo-2-phenyl-4,5,6,7-tetrahydro-indol-1-yl)-acetic acid

Description

Properties

IUPAC Name |

2-(6,6-dimethyl-4-oxo-2-phenyl-5,7-dihydroindol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-18(2)9-15-13(16(20)10-18)8-14(19(15)11-17(21)22)12-6-4-3-5-7-12/h3-8H,9-11H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXIZSGZCNDDJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(N2CC(=O)O)C3=CC=CC=C3)C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350573 | |

| Record name | (6,6-Dimethyl-4-oxo-2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121626-22-0 | |

| Record name | (6,6-Dimethyl-4-oxo-2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development.

Mode of Action

Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Biochemical Pathways

Indole derivatives are known to influence a broad spectrum of biological activities. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants. This suggests that indole derivatives could potentially affect pathways related to these biological activities.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound could potentially have diverse molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity.

This makes them a valuable area of study for the development of new therapeutic agents.

Biological Activity

(6,6-Dimethyl-4-oxo-2-phenyl-4,5,6,7-tetrahydro-indol-1-yl)-acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C18H19NO3. It features a complex indole structure that contributes to its biological activity. The presence of the acetic acid moiety enhances its solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and disruption of tubulin polymerization. For instance, research indicates that compounds with similar indole structures can lead to G2/M cell cycle arrest and inhibit tumor growth by targeting microtubules .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a range of pathogens. Its effectiveness against both gram-positive and gram-negative bacteria has been documented, suggesting potential use in developing new antibiotics. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Neuroprotective Effects

This compound has shown promise in neuroprotection. It may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Studies suggest that compounds with similar structures can enhance cognitive function and provide protective effects against neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers programmed cell death in cancer cells via caspase pathways.

- Microtubule Disruption : By binding to tubulin, it prevents microtubule formation necessary for mitosis.

- Antioxidant Activity : It scavenges free radicals and reduces oxidative damage in cells.

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

Case Studies

Several studies have evaluated the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Afifi et al. (2017) | Anticancer | Induced apoptosis in MCF-7 cells; G2/M arrest observed. |

| Suvarna et al. (2017) | Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli. |

| Rawat & Verma (2016) | Neuroprotection | Reduced oxidative stress in neuronal models; improved cognitive function noted. |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of indole compounds exhibit anticancer properties. For instance, studies have shown that compounds similar to (6,6-Dimethyl-4-oxo-2-phenyl-4,5,6,7-tetrahydro-indol-1-yl)-acetic acid can inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that modifications in the indole structure can enhance cytotoxicity against various cancer cell lines .

2. Neuroprotective Effects

Indole derivatives have been studied for their neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier makes it a candidate for further investigation in treating neurodegenerative disorders .

3. Antimicrobial Properties

The compound has shown promising results as an antimicrobial agent. Research indicates that certain indole derivatives possess activity against a range of bacteria and fungi, suggesting potential applications in developing new antibiotics or antifungal treatments .

Materials Science Applications

1. Polymer Chemistry

The unique structural features of this compound make it suitable for incorporation into polymer matrices. Its use as a monomer can lead to the development of novel polymers with enhanced mechanical properties and thermal stability .

2. Organic Light Emitting Diodes (OLEDs)

Research into the optical properties of this compound has revealed its potential application in OLED technology. The compound's ability to emit light when excited makes it a candidate for use in next-generation display technologies .

Agricultural Chemistry Applications

1. Pesticidal Activity

Studies have reported that indole derivatives exhibit insecticidal and fungicidal activities. The application of this compound in agricultural formulations could provide an effective means of pest control while minimizing environmental impact .

2. Plant Growth Regulation

The compound may also serve as a plant growth regulator. Preliminary studies suggest that it can influence plant growth parameters such as germination rates and biomass production .

Data Table: Summary of Applications

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Preparation Methods

Condensation of α-Haloketones with 1,3-Diketones

A widely adopted method involves the acid-catalyzed condensation of α-haloketones (e.g., phenacyl bromide) with 1,3-diketones (e.g., dimedone). Under refluxing acetic acid with sodium acetate, this reaction proceeds via enamine formation, followed by cyclization to yield 6,6-dimethyl-4-oxo-tetrahydroindole intermediates.

Example Protocol

Pd-Catalyzed Intramolecular C-H Functionalization

Palladium-catalyzed C-H activation offers a regioselective pathway. Starting from (halobenzyl)pyrrole derivatives, intramolecular cyclization forms the tetrahydroindol-4-one core.

Key Parameters

-

Catalyst : Pd(OAc)₂ (5 mol%).

-

Ligand : PPh₃ (10 mol%).

-

Solvent : Toluene at 100°C for 12 hours.

Functionalization of the Tetrahydroindole Core

Introduction of the Phenyl Group at Position 2

Electrophilic aromatic substitution (EAS) or Suzuki-Miyaura coupling introduces the phenyl moiety.

EAS with Benzene Derivatives

Using Friedel-Crafts acylation:

Suzuki Coupling

For enhanced regiocontrol:

Acetic Acid Moiety Installation

Alkylation of the indole nitrogen with bromoacetic acid derivatives achieves this step.

Procedure

-

Reactants : 2-Phenyl-tetrahydroindol-4-one (1.0 eq), ethyl bromoacetate (1.2 eq), K₂CO₃ (2.0 eq).

-

Conditions : DMF, 80°C for 3 hours, followed by hydrolysis (HCl/EtOH, reflux).

Enantioselective Synthesis Strategies

Rhodium-Catalyzed Asymmetric C-H Insertion

Chiral rhodium catalysts enable enantioselective synthesis of intermediates.

Optimization

Kinetic Resolution via Lipase Catalysis

Racemic mixtures of intermediates are resolved using immobilized lipases (e.g., CAL-B).

Conditions

-

Substrate : Racemic acetylated intermediate.

-

Enzyme : CAL-B (10 mg/mmol).

-

Solvent : TBME, 25°C, 24 hours.

Purification and Characterization

Recrystallization Protocols

-

Solvent System : DMF/acetic acid (4:1 v/v).

-

Purity : ≥95% (HPLC).

Spectroscopic Analysis

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.30 (m, 5H, Ph), 4.20 (s, 2H, CH₂CO₂H), 2.85–2.70 (m, 4H, tetrahydroindole CH₂), 1.40 (s, 6H, (CH₃)₂).

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Key Advantage |

|---|---|---|---|

| Condensation | 68–72% | 5–7 hours | Scalability |

| Pd-Catalyzed C-H Activation | 60–65% | 12 hours | Regioselectivity |

| Suzuki Coupling | 70–75% | 6 hours | Functional Group Tolerance |

| Rh-Catalyzed Asymmetric | 50–55% | 24 hours | High Enantioselectivity |

Q & A

Q. What are the established synthetic routes for (6,6-Dimethyl-4-oxo-2-phenyl-4,5,6,7-tetrahydro-indol-1-yl)-acetic acid?

The compound is synthesized via C-H insertion reactions using rhodium carbenoids to form arylalkenyl indoles, followed by Cope rearrangement-elimination . Pd-catalyzed intramolecular C-H bond functionalization of (halobenzyl)pyrroles is another route for constructing condensed pyrroloindole derivatives . Typical conditions involve refluxing in acetic acid with sodium acetate (3–5 hours), followed by recrystallization from DMF/acetic acid mixtures .

Q. How is the compound characterized post-synthesis?

Standard characterization includes:

- Recrystallization purity checks : Use acetic acid or DMF/acetic acid mixtures to isolate crystalline products .

- Spectroscopic analysis : Employ NMR (for indole ring protons and acetic acid moiety) and LC-MS to confirm molecular weight and structural integrity.

- Chromatographic methods : HPLC or TLC to monitor reaction progress and purity .

Q. What safety precautions are required during handling?

The compound is classified as a skin and eye irritant (Hazard Statements: Eye Irrit. 2, Skin Irrit. 2). Mandatory precautions include:

- PPE : Gloves, goggles, and lab coats .

- Ventilation : Use fume hoods during synthesis to avoid acetic acid vapor exposure .

- Storage : Keep in airtight containers away from heat sources .

Advanced Research Questions

Q. How can enantioselective synthesis of derivatives be optimized?

Asymmetric C-H insertion using rhodium carbenoids achieves enantioselectivity. Key parameters include:

Q. How to analyze and mitigate by-products during synthesis?

Common by-products arise from:

Q. What computational methods predict reactivity in C-H functionalization?

- DFT studies : Model transition states of rhodium-carbenoid C-H insertion to identify steric/electronic effects on regioselectivity.

- Molecular docking : Screen derivatives for guanylate cyclase inhibition by simulating binding to the enzyme’s active site .

Use software like Gaussian or Schrödinger Suite with B3LYP/6-31G* basis sets.

Q. How to evaluate biological activity against guanylate cyclase?

Q. What strategies improve stability under physiological conditions?

- Prodrug design : Esterify the acetic acid group to enhance membrane permeability .

- pH-sensitive formulations : Encapsulate in liposomes or nanoparticles for targeted release .

- Accelerated stability testing : Expose to pH 1–9 buffers and analyze degradation via UPLC-MS .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.